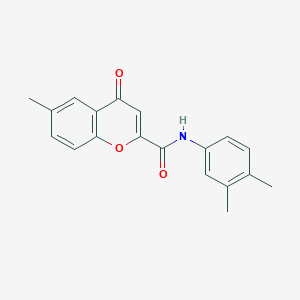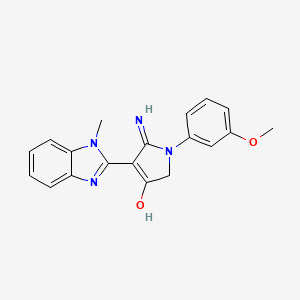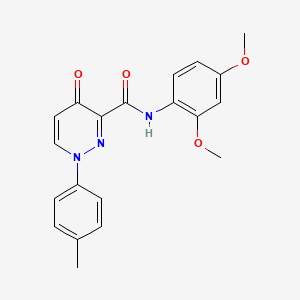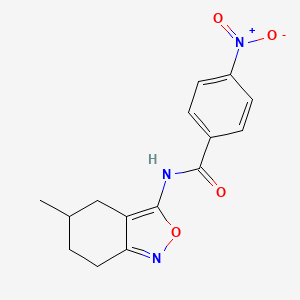![molecular formula C19H24N2O2S B11384378 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11384378.png)
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanol through the reaction of 4-methoxybenzaldehyde with piperidine and subsequent reduction.
Thiophene Carboxylation: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide.
Reduction: N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-amine.
Substitution: Various halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structure allows for modifications that can tailor its properties for various applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance its binding affinity to certain biological targets, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(4-methoxyphenyl)-2-(morpholin-1-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide group.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of its thiophene ring, methoxyphenyl group, and piperidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-9-7-15(8-10-16)17(21-11-3-2-4-12-21)14-20-19(22)18-6-5-13-24-18/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22) |
InChI Key |
HIFFGYRGVBBGKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11384321.png)
![9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11384327.png)

![4-(4-butoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384334.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11384342.png)

![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)urea](/img/structure/B11384347.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11384355.png)
![4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11384373.png)
![N-(3,4-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11384381.png)
